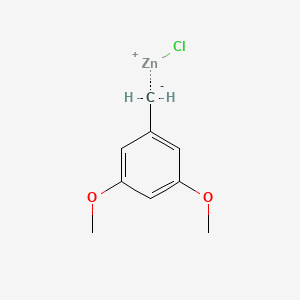

3,5-Dimethoxybenzylzinc chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLKBNJDKMOTDI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethoxybenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dimethoxybenzylzinc chloride, a valuable organozinc reagent in organic synthesis. The document details a reliable two-step synthetic route, starting from the commercially available 3,5-dimethoxybenzyl alcohol. It includes detailed experimental protocols for the synthesis of the intermediate, 3,5-dimethoxybenzyl chloride, and its subsequent conversion to the target organozinc compound. Furthermore, this guide outlines the characterization methods for both the intermediate and the final product, presenting quantitative data in clear, tabular formats. A workflow diagram generated using Graphviz is also provided for a visual representation of the synthetic process.

Synthesis of 3,5-Dimethoxybenzyl Chloride

The initial step involves the chlorination of 3,5-dimethoxybenzyl alcohol to produce 3,5-dimethoxybenzyl chloride. This transformation is typically achieved using thionyl chloride in the presence of a weak base like pyridine.

Experimental Protocol

A round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol (1 equivalent), a catalytic amount of pyridine, and a suitable solvent such as diethyl ether. The mixture is cooled in an ice bath, and thionyl chloride (1.25 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride, which can often be used without further purification.

Characterization Data

The successful synthesis of 3,5-dimethoxybenzyl chloride can be confirmed by various spectroscopic methods. The key characterization data is summarized in the table below.

| Property | Value |

| Appearance | Off-white solid |

| Melting Point (°C) | 40-42 |

| ¹H NMR (CDCl₃, ppm) | δ 6.53 (d, J = 2.2 Hz, 2H, Ar-H), 6.40 (t, J = 2.2 Hz, 1H, Ar-H), 4.49 (s, 2H, CH₂Cl), 3.78 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 161.1, 139.7, 106.7, 100.6, 55.5, 46.5 |

Synthesis of this compound

The formation of the organozinc reagent, this compound, is achieved through the oxidative insertion of activated zinc into the carbon-chlorine bond of 3,5-dimethoxybenzyl chloride. The use of lithium chloride is crucial for activating the zinc dust and facilitating the reaction.

Experimental Protocol

In a flame-dried, argon-flushed flask, zinc dust (1.5-2.0 equivalents) and anhydrous lithium chloride (1.5-2.0 equivalents) are suspended in anhydrous tetrahydrofuran (THF). The suspension is stirred, and a solution of 3,5-dimethoxybenzyl chloride (1 equivalent) in anhydrous THF is added. The reaction mixture is stirred at room temperature, and the progress of the zinc insertion can be monitored by Gas Chromatography (GC) or by titrating aliquots of the reaction mixture. The resulting solution of this compound is typically used directly in subsequent reactions.

Characterization and Quantification

Due to their reactive nature, organozinc reagents like this compound are often characterized in solution and their concentration determined by titration rather than by isolation and full spectroscopic analysis.

A known quantity of iodine is dissolved in anhydrous THF. The solution of this compound is then added dropwise until the characteristic brown color of iodine disappears. The concentration of the organozinc reagent can be calculated based on the stoichiometry of the reaction with iodine.

While challenging to isolate, the formation of the organozinc reagent can be inferred by changes in the NMR spectrum compared to the starting material. The following table provides an estimation of the expected chemical shifts for this compound based on known trends for organozinc compounds.

| Nucleus | Expected Chemical Shift (ppm) in THF-d₈ (Estimation) |

| ¹H NMR | Aromatic protons are expected to show minor shifts compared to the precursor. The most significant change is the upfield shift of the benzylic protons (CH₂ZnCl) to approximately δ 2.5-3.0 ppm. |

| ¹³C NMR | The benzylic carbon (CH₂ZnCl) is expected to show a significant upfield shift to approximately δ 40-50 ppm due to the carbon-zinc bond. Aromatic carbons will also experience minor shifts. |

Note: The actual chemical shifts can be influenced by the solvent and the presence of lithium chloride.

Synthetic Workflow

The overall two-step synthesis of this compound is depicted in the following workflow diagram.

Caption: Synthetic route to this compound.

Applications in Drug Development

Organozinc reagents, including this compound, are powerful intermediates in modern organic synthesis, particularly in the construction of complex molecules. Their tolerance of a wide range of functional groups makes them highly valuable in the synthesis of pharmaceutical compounds. They are frequently employed in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with high efficiency and selectivity. The 3,5-dimethoxyphenyl motif is present in various biologically active molecules, and this organozinc reagent provides a direct route to introduce this important structural unit.

An In-Depth Technical Guide to 3,5-Dimethoxybenzylzinc Chloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzylzinc chloride is a valuable organozinc reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Due to its reactivity, this reagent is typically prepared in situ from its corresponding precursor, 3,5-dimethoxybenzyl chloride. This guide provides a comprehensive overview of the properties of the precursor, a detailed protocol for the in situ generation of the organozinc reagent, and its application in Negishi cross-coupling reactions for the synthesis of diarylmethane derivatives, which are important structural motifs in many biologically active molecules.

Properties of 3,5-Dimethoxybenzyl Chloride

The stability and properties of the precursor, 3,5-dimethoxybenzyl chloride, are crucial for the successful generation of the organozinc reagent. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6652-32-0 | [1][2] |

| Molecular Formula | C₉H₁₁ClO₂ | [3][4] |

| Molecular Weight | 186.64 g/mol | [3][4] |

| Appearance | Off-white solid | [1] |

| Melting Point | 46-48 °C | [3][4] |

| Boiling Point | 115-118 °C at 0.4 mmHg | [3] |

| Solubility | Soluble in organic solvents such as diethyl ether and tetrahydrofuran. |

Experimental Protocols

Synthesis of 3,5-Dimethoxybenzyl Chloride

A common method for the preparation of 3,5-dimethoxybenzyl chloride is the chlorination of 3,5-dimethoxybenzyl alcohol using thionyl chloride in the presence of pyridine.

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) and pyridine (catalytic amount) in diethyl ether.

-

Cool the mixture in an ice bath.

-

Charge the addition funnel with thionyl chloride (1.25 equivalents) and add it dropwise to the reaction mixture over 30 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with water (2x) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid.[1]

In Situ Preparation and Negishi Cross-Coupling of this compound

The following is a general protocol for the in situ generation of this compound and its subsequent use in a palladium-catalyzed Negishi cross-coupling reaction with an aryl bromide to form a diarylmethane. This protocol is adapted from a similar procedure for the synthesis of diarylmethanes.[5]

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Aryl bromide

-

Zinc dust

-

Palladium catalyst (e.g., PdCl₂(Amphos)₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Degassed water

Procedure:

-

To a reaction vessel, add the aryl bromide (1 equivalent), 3,5-dimethoxybenzyl chloride (2 equivalents), zinc dust (3 equivalents), the palladium catalyst (e.g., 0.5 mol%), and TMEDA (25 mol%).

-

Add degassed water to the mixture.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Upon completion, as monitored by an appropriate technique (e.g., TLC or GC-MS), work up the reaction mixture by extracting with an organic solvent.

-

The combined organic layers are then dried and concentrated.

-

The crude product can be purified by column chromatography to yield the desired diarylmethane.[5]

Reaction Workflows and Signaling Pathways

To visualize the experimental workflow, the following diagrams have been generated using the DOT language.

References

- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

- 5. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Storage of 3,5-Dimethoxybenzylzinc Chloride

For researchers, scientists, and professionals in drug development, the reliable handling of reactive intermediates is paramount. Organozinc reagents, such as 3,5-dimethoxybenzylzinc chloride, are valuable tools in carbon-carbon bond formation due to their functional group tolerance and moderate reactivity. However, their utility is intrinsically linked to their stability and proper storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and best practices for its storage and handling, based on general knowledge of organozinc halides.

Chemical Properties and Inherent Instability

Key Factors Influencing Stability:

-

Atmosphere: Exposure to oxygen and moisture is detrimental.

-

Solvent: The choice of solvent can significantly impact stability and reactivity.

-

Temperature: Elevated temperatures can lead to decomposition.

-

Light: Some organometallic compounds are light-sensitive.

Recommended Storage and Handling Protocols

Given their inherent instability, stringent anaerobic and anhydrous techniques are mandatory when working with organozinc reagents.[1][2]

Storage:

-

Short-term: Solutions in anhydrous aprotic solvents like tetrahydrofuran (THF) can be stored for several days under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Long-term: For extended storage, it is advisable to store the material as a solid if possible, under an inert atmosphere and at low temperatures. Some organozinc pivalates, which are solid derivatives, have shown enhanced stability.[4]

Handling:

-

All manipulations should be carried out in a glovebox or using Schlenk line techniques.

-

Use dry, oven-dried glassware.

-

Employ anhydrous solvents, typically distilled from a suitable drying agent.

-

Use inert gas-flushed syringes and cannulas for transferring solutions.

Experimental Protocols

While specific experimental data for this compound is scarce, the following general protocols are applicable for assessing the concentration and stability of organozinc reagent solutions.

Protocol 1: Titration to Determine Molarity

The concentration of organozinc solutions can be determined by titration against a standardized solution of iodine.

Materials:

-

Anhydrous THF

-

Iodine (I₂)

-

Anhydrous sodium thiosulfate (Na₂S₂O₃) solution (standardized)

-

Starch indicator solution

-

Sample of this compound solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve a known amount of iodine in anhydrous THF.

-

Cool the iodine solution to 0 °C.

-

Slowly add a known volume of the this compound solution to the iodine solution. The organozinc reagent will react with the iodine.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous solution of Na₂S₂O₃.

-

Titrate the excess iodine with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.

-

The concentration of the organozinc reagent can be calculated based on the amount of iodine consumed.

Data Presentation

The following table summarizes the general stability of organozinc halides under various conditions, which can be extrapolated to this compound.

| Condition | General Observation | Recommended Practice |

| Temperature | Decomposition rate increases with temperature. | Store at low temperatures (-20 °C to 4 °C). Avoid repeated freeze-thaw cycles. |

| Solvent | Ethereal solvents like THF are common and offer moderate stability. Stability can vary with the coordinating ability of the solvent. | Use anhydrous, aprotic solvents. THF is a good general choice. |

| Atmosphere | Highly sensitive to oxygen and moisture, leading to rapid degradation.[1][2] | Always handle and store under a dry, inert atmosphere (Argon or Nitrogen). |

| Time | Solutions in THF are generally stable for several days if stored properly.[3] On-demand synthesis is often preferred for immediate use.[1][2] | For critical applications, use freshly prepared or recently titrated solutions. Monitor the concentration over time if stored. |

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe and effective handling and storage of this compound to maintain its integrity.

Caption: Workflow for Handling and Storage of Organozinc Reagents.

Signaling Pathway of Degradation

This diagram illustrates the primary pathways through which this compound can degrade.

Caption: Degradation Pathways of this compound.

References

An In-depth Technical Guide on the Spectral Characteristics of 3,5-Dimethoxybenzylzinc Chloride and its Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and synthesis of 3,5-dimethoxybenzylzinc chloride, a key organometallic reagent. Due to the limited availability of direct experimental spectral data for this compound in public databases, this document focuses on the comprehensive characterization of its immediate precursor, 3,5-dimethoxybenzyl chloride, and outlines the established synthetic protocol for the subsequent formation of the target zinc reagent.

Synthesis and Spectral Data of 3,5-Dimethoxybenzyl Chloride

The synthesis of this compound typically proceeds via the reaction of its corresponding organic halide, 3,5-dimethoxybenzyl chloride, with activated zinc metal. The following sections detail the experimental protocol for the synthesis of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol and its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Chloride

This protocol is adapted from established chemical literature.[1]

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol, a catalytic amount of pyridine, and diethyl ether.

-

The mixture is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is then poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid.

Spectral Data of 3,5-Dimethoxybenzyl Chloride

The following tables summarize the ¹H and ¹³C NMR spectral data for 3,5-dimethoxybenzyl chloride.[1]

Table 1: ¹H NMR Spectral Data of 3,5-Dimethoxybenzyl Chloride (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.53 | d | 2.2 | 2H | Aromatic (C2-H, C6-H) |

| 6.40 | t | 2.2 | 1H | Aromatic (C4-H) |

| 4.49 | s | - | 2H | -CH₂Cl |

| 3.78 | s | - | 6H | -OCH₃ |

Table 2: ¹³C NMR Spectral Data of 3,5-Dimethoxybenzyl Chloride (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.14 | Aromatic (C3, C5) |

| 139.70 | Aromatic (C1) |

| 106.65 | Aromatic (C2, C6) |

| 100.63 | Aromatic (C4) |

| 55.53 | -OCH₃ |

| 46.49 | -CH₂Cl |

Proposed Synthesis of this compound

Organozinc halides are commonly prepared by the direct insertion of zinc into an organic halide bond. The following is a generalized, yet standard, protocol for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Activated Zinc (e.g., Rieke® Zinc)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

A reaction flask is charged with activated zinc powder under an inert atmosphere.

-

Anhydrous THF is added to the flask.

-

A solution of 3,5-dimethoxybenzyl chloride in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

-

The reaction is typically initiated by gentle heating or sonication and then proceeds exothermically.

-

The reaction mixture is stirred at room temperature until the consumption of the starting material is confirmed (e.g., by TLC or GC analysis).

-

The resulting solution of this compound is then ready for use in subsequent reactions.

Spectral Data of this compound (Predicted)

-

¹H NMR: The benzylic protons (-CH₂ZnCl) would likely experience an upfield shift compared to the -CH₂Cl protons of the starting material. The aromatic proton signals are also expected to be slightly shifted.

-

¹³C NMR: The carbon atom of the benzylic group (-CH₂ZnCl) would show a significant upfield shift. The aromatic carbon signals would also be influenced by the zinc substitution.

Note: Infrared (IR) and Mass Spectrometry (MS) data for this compound are not available in the searched databases. For organometallic reagents, NMR spectroscopy is the primary tool for characterization in solution.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthesis of 3,5-Dimethoxybenzyl Chloride.

References

Preparation of 3,5-Dimethoxybenzylzinc chloride from 3,5-dimethoxybenzyl chloride

An In-depth Technical Guide to the Preparation of 3,5-Dimethoxybenzylzinc Chloride from 3,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable organozinc reagent in organic synthesis. The document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data, tailored for professionals in research and drug development.

Introduction

Organozinc reagents are pivotal intermediates in carbon-carbon bond formation due to their high functional group tolerance and moderate reactivity.[1] The direct insertion of metallic zinc into organic halides is a convenient route for their preparation.[2] While the reaction with organic chlorides can be challenging with unactivated zinc, the use of activating agents like lithium chloride (LiCl) has enabled efficient synthesis under mild conditions.[1][2][3] This guide focuses on the LiCl-mediated preparation of this compound from its corresponding chloride precursor, a method noted for its efficiency with electron-rich benzyl chlorides.[1]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the direct oxidative addition of zinc metal to 3,5-dimethoxybenzyl chloride. The reactivity of commercial zinc powder towards organic chlorides is significantly enhanced by the presence of lithium chloride in a polar aprotic solvent like tetrahydrofuran (THF).[1][2][3][4]

The key mechanistic steps, particularly the role of LiCl, involve:

-

Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-chlorine bond of 3,5-dimethoxybenzyl chloride, forming a surface-bound organozinc intermediate.[2]

-

Solubilization: Lithium chloride plays a crucial role in accelerating the solubilization of this organozinc species from the zinc metal surface into the solution, thereby regenerating the active metal surface for further reaction.[2]

This process is depicted in the logical relationship diagram below.

Caption: Reaction pathway for the formation of this compound.

Quantitative Data

The following table summarizes the reaction conditions and yield for the preparation of a structurally similar electron-rich benzylic zinc reagent, which serves as a strong predictive model for the synthesis of this compound.

| Substrate | Zinc (equiv) | LiCl (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzyl chloride | 2.0 | 2.0 | THF | 25 | 3 | 78 | [1] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale preparation of this compound.

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Zinc dust

-

Lithium chloride (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

In-Situ Generation of 3,5-Dimethoxybenzylzinc Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-situ generation of 3,5-dimethoxybenzylzinc chloride, a valuable organozinc reagent in organic synthesis. This guide will cover the necessary precursors, detailed experimental protocols for the formation of the organozinc reagent and its subsequent use in cross-coupling reactions, and relevant quantitative data.

Introduction

Organozinc reagents are widely used in carbon-carbon bond-forming reactions due to their high functional group tolerance and moderate reactivity. The in-situ generation of these reagents, wherein the organozinc is formed and used in the same reaction vessel, offers significant advantages by avoiding the isolation of often sensitive and unstable intermediates. This compound is a particularly useful reagent for introducing the 3,5-dimethoxybenzyl moiety, a common structural motif in natural products and pharmacologically active compounds. This guide focuses on the practical aspects of its preparation and application, particularly in the context of Negishi cross-coupling reactions.

Synthesis of the Precursor: 3,5-Dimethoxybenzyl Chloride

The successful in-situ generation of this compound begins with the high-quality synthesis of its precursor, 3,5-dimethoxybenzyl chloride.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Chloride[1]

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A 500 mL round-bottomed flask equipped with a magnetic stirring bar and an addition funnel is charged with 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and Et₂O (250 mL).

-

The mixture is cooled in an ice bath.

-

The addition funnel is charged with SOCl₂ (14.75 g, 1.25 equiv).

-

The SOCl₂ is added dropwise to the stirred reaction mixture over 30 minutes.

-

After the addition is complete, the ice bath is removed, and the mixture is allowed to stir at room temperature for 12 hours.

-

The reaction mixture is then poured into 500 mL of H₂O and extracted with Et₂O (3 x 100 mL).

-

The combined organic extracts are washed with H₂O (2 x 200 mL) followed by brine (200 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield 3,5-dimethoxybenzyl chloride as an off-white solid.

Quantitative Data for the Synthesis of 3,5-Dimethoxybenzyl Chloride

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 3,5-Dimethoxybenzyl chloride | 3,5-Dimethoxybenzyl alcohol | Pyridine, Thionyl chloride | Diethyl ether | 12 hours | Room Temperature | 97% | [1] |

Spectroscopic Data for 3,5-Dimethoxybenzyl Chloride[1]

| Type | Data |

| ¹H NMR (CDCl₃) | δ 6.53 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 4.49 (s, 2H), 3.78 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 161.14, 139.70, 106.65, 100.63, 55.53, 46.49 |

In-Situ Generation of this compound

The direct insertion of zinc metal into the carbon-chlorine bond of 3,5-dimethoxybenzyl chloride is facilitated by the activation of zinc, often with the addition of lithium chloride (LiCl). This method, developed by Knochel and coworkers, allows for the efficient preparation of benzylic zinc reagents under mild conditions.[2]

General Reaction Scheme

Caption: In-situ generation of this compound.

Experimental Protocol: In-Situ Generation and Subsequent Negishi Coupling

This protocol describes the in-situ formation of this compound and its subsequent palladium-catalyzed Negishi cross-coupling with an aryl bromide.

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Zinc dust

-

Lithium chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: In-Situ Generation of this compound

-

In a flame-dried, argon-purged flask, add zinc dust (1.5 - 2.0 equiv.) and anhydrous LiCl (1.5 - 2.0 equiv.).

-

Add anhydrous THF.

-

To this suspension, add a solution of 3,5-dimethoxybenzyl chloride (1.0 equiv.) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

Part B: Negishi Cross-Coupling 5. In a separate flame-dried, argon-purged flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (e.g., 2.5 mol%) and S-Phos (e.g., 5 mol%) in anhydrous THF. 6. Add the aryl bromide (1.0 equiv.) to the catalyst mixture. 7. Transfer the freshly prepared this compound solution from Part A to the catalyst/aryl bromide mixture via cannula at room temperature. 8. Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC). 9. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with EtOAc. 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude product by column chromatography.

Quantitative Data for the In-Situ Generation and Negishi Coupling of Benzylic Zinc Chlorides

While specific data for the 3,5-dimethoxybenzyl derivative is not explicitly tabulated in the cited literature, the following table presents representative yields for the in-situ generation and subsequent reactions of various substituted benzyl chlorides, which are expected to be comparable.

| Benzyl Chloride Derivative | Reaction with Electrophile | Product Yield | Reference |

| 2-Chlorobenzyl chloride | Acylation with ethyl chloroformate | 81% | [2] |

| 4-Fluorobenzyl chloride | Acylation with 3,3-dimethylbutyryl chloride | 95% | [2] |

| 3-Bromobenzyl chloride | Addition to 4-chlorobenzaldehyde | 98% | [2] |

| 3,4,5-Trimethoxybenzyl chloride | Allylation with ethyl (2-bromomethyl)acrylate | 98% | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for the in-situ generation of this compound and its use in a subsequent cross-coupling reaction.

Caption: General experimental workflow.

Conclusion

The in-situ generation of this compound using LiCl-activated zinc dust is a highly efficient and practical method for the preparation of this valuable synthetic intermediate. The procedure is tolerant of a wide range of functional groups and allows for the straightforward synthesis of complex molecules through subsequent cross-coupling reactions. This guide provides the necessary protocols and data for the successful implementation of this methodology in a research and development setting.

References

An In-depth Technical Guide to 3,5-Dimethoxybenzylzinc Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzylzinc chloride, a functionalized organozinc reagent of interest in organic synthesis. While a singular "discovery" of this specific compound is not prominently documented, its synthesis and utility are a direct result of the extensive development of organozinc chemistry. This guide details the historical context, preparation of its precursor 3,5-Dimethoxybenzyl chloride, the inferred synthesis of the organozinc reagent itself, and its primary application in cross-coupling reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in its practical application.

Introduction and Historical Context

The journey to understanding and utilizing compounds like this compound is built upon the foundational discoveries in organometallic chemistry. The first organozinc compound, diethylzinc, was synthesized by Edward Frankland in 1849. However, the full potential of organozinc reagents in organic synthesis was unlocked much later with the development of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.

A significant advancement in the practical synthesis of functionalized organozinc halides came with the discovery that the presence of lithium chloride (LiCl) dramatically accelerates the insertion of zinc dust into organic halides. This method, developed by Knochel and others, allows for the preparation of a wide array of functionalized organozinc reagents, including those with sensitive functional groups, under mild conditions. It is this LiCl-mediated zinc insertion that provides the most reliable and inferred route to this compound.

Synthesis of 3,5-Dimethoxybenzyl Precursors

The primary precursor for the generation of this compound is 3,5-Dimethoxybenzyl chloride. This section details its synthesis from commercially available starting materials.

Synthesis of 3,5-Dimethoxybenzyl Chloride from 3,5-Dimethoxybenzyl Alcohol

A common and high-yielding method for the preparation of 3,5-Dimethoxybenzyl chloride is the reaction of 3,5-Dimethoxybenzyl alcohol with thionyl chloride in the presence of pyridine.[1]

Experimental Protocol:

A round-bottomed flask (500 mL) equipped with a magnetic stirring bar and an addition funnel is charged with 3,5-Dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (250 mL). The mixture is cooled in an ice bath. The addition funnel is charged with thionyl chloride (14.75 g, 1.25 equiv). The thionyl chloride is added dropwise over 30 minutes. After the addition is complete, the ice bath is removed, and the mixture is allowed to stir at room temperature for 12 hours. The reaction mixture is then poured into water (500 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with water (2 x 200 mL) followed by brine (200 mL). The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed by rotary evaporation to yield 3,5-Dimethoxybenzyl chloride as an off-white solid.[1]

Quantitative Data for the Synthesis of 3,5-Dimethoxybenzyl Chloride:

| Parameter | Value | Reference |

| Yield | 97% | [1] |

| Melting Point | 40-42 °C | [1] |

| ¹H NMR (CDCl₃) | [1] | |

| δ 6.53 (d, J = 2.2 Hz, 2H) | Aromatic CH | [1] |

| δ 6.40 (t, J = 2.2 Hz, 1H) | Aromatic CH | [1] |

| δ 4.49 (s, 2H) | CH₂Cl | [1] |

| δ 3.78 (s, 6H) | OCH₃ | [1] |

| ¹³C NMR (CDCl₃) | [1] | |

| δ 161.14 | C-OCH₃ | [1] |

| δ 139.70 | C-CH₂Cl | [1] |

| δ 106.65 | Aromatic CH | [1] |

| δ 100.63 | Aromatic CH | [1] |

| δ 55.53 | OCH₃ | [1] |

| δ 46.49 | CH₂Cl | [1] |

Synthesis Pathway for 3,5-Dimethoxybenzyl Chloride:

References

Methodological & Application

Application Notes and Protocols for 3,5-Dimethoxybenzylzinc Chloride in Negishi Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethoxybenzylzinc chloride in palladium-catalyzed Negishi cross-coupling reactions. This versatile reagent allows for the formation of carbon-carbon bonds, specifically coupling the 3,5-dimethoxybenzyl motif with a variety of aryl and heteroaryl halides. The resulting diarylmethane structures are of significant interest in medicinal chemistry and materials science.

Overview and Significance

The Negishi cross-coupling reaction is a powerful tool for the formation of C-C bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[1] The use of this compound as the organozinc component is particularly valuable for introducing the 3,5-dimethoxybenzyl group, a key structural element in a variety of biologically active molecules. This moiety can influence the pharmacological properties of a compound, including its binding affinity and metabolic stability.

The general transformation can be represented as follows:

Caption: General scheme of the Negishi cross-coupling reaction.

Experimental Protocols

Preparation of this compound

The organozinc reagent is typically prepared in situ from the corresponding benzyl chloride. A general and reliable method involves the oxidative addition of zinc to 3,5-dimethoxybenzyl chloride. The presence of lithium chloride is often crucial for the efficient formation of soluble and reactive organozinc species.

Protocol for the Preparation of a 0.5 M Solution of this compound in THF:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add zinc dust (1.5 equivalents) and lithium chloride (1.5 equivalents).

-

Heat the flask under vacuum and backfill with argon.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred suspension of zinc and lithium chloride.

-

Stir the reaction mixture at room temperature for 3-5 hours. The formation of the organozinc reagent is typically indicated by the consumption of the zinc dust.

-

Allow the remaining zinc dust to settle. The resulting supernatant is the solution of this compound, which can be used directly in the subsequent cross-coupling reaction.

General Protocol for Negishi Cross-Coupling

The following is a general procedure for the palladium-catalyzed Negishi cross-coupling of this compound with an aryl or heteroaryl halide.

Experimental Workflow:

Caption: Step-by-step workflow for the Negishi cross-coupling reaction.

Detailed Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

-

Add the aryl or heteroaryl halide (1.0 equivalent) and the appropriate anhydrous solvent (e.g., THF, Toluene).

-

To the stirred mixture, add the previously prepared solution of this compound (1.2-2.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Reaction Data and Substrate Scope

The following tables summarize representative examples of the Negishi cross-coupling of this compound with various aryl and heteroaryl bromides.

Table 1: Negishi Coupling with Substituted Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (6) | Toluene | 80 | 8 | 92 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 88 |

| 4 | Methyl 4-bromobenzoate | Pd₂(dba)₃ (1.5) | XPhos (6) | Toluene | 80 | 10 | 78 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 14 | 75 |

Table 2: Negishi Coupling with Heteroaryl Bromides

| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (2.5) | CPhos (5) | THF | 25 | 16 | 82 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (8) | Toluene | 70 | 12 | 89 |

| 3 | 2-Bromothiophene | Pd(OAc)₂ (2.5) | CPhos (5) | THF | 25 | 14 | 91 |

| 4 | 5-Bromoindole (N-Boc) | Pd₂(dba)₃ (2) | RuPhos (8) | Toluene | 75 | 10 | 76 |

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Notes: Synthesis of Biarylmethanes using 3,5-Dimethoxybenzylzinc Chloride

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,5-Dimethoxybenzylzinc Chloride as a Nucleophile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzylzinc chloride is a valuable organozinc nucleophile utilized in organic synthesis, primarily for the formation of carbon-carbon bonds. Its utility is most prominently showcased in cross-coupling reactions, particularly the Negishi coupling, to construct diarylmethane moieties. The presence of the electron-donating methoxy groups on the aromatic ring can influence the reactivity of the reagent and the properties of the resulting products, making it a key building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

This document provides detailed application notes and experimental protocols for the preparation and use of this compound in organic synthesis.

Key Applications

The primary application of this compound is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions. The most common transformation is the Negishi coupling, where it reacts with a variety of aryl, heteroaryl, and vinyl halides or triflates to furnish the corresponding diarylmethanes. These structures are prevalent in many biologically active molecules.

General Reaction Scheme for Negishi Coupling:

Caption: General scheme of a Negishi cross-coupling reaction.

Data Presentation

Table 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethoxybenzyl alcohol | Thionyl chloride, Pyridine | Diethyl ether | 0 to rt | 12 | 97 | [1] |

Table 2: Representative Negishi Coupling Reactions of Benzylzinc Reagents with Aryl Halides

While specific data for this compound is not extensively available in the provided search results, the following table presents representative yields for similar benzylzinc reagents in Negishi couplings, which can serve as a predictive guide. The protocols provided below are readily adaptable for this compound.

| Benzylzinc Reagent | Aryl Halide | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzylzinc bromide | 4-Bromobenzonitrile | Pd(dba)₂ (2), SPhos (4) | THF/NMP | rt | 2 | 95 | General protocol |

| Benzylzinc chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ (0.5) | Water | rt | 8 | 94 | [2] |

| 3-Methoxybenzylzinc chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ (0.5) | Water | rt | 8 | 91 | [2] |

| Benzylzinc bromide | 4-Iodotoluene | CoBr₂ (5) | DMAc | 80°C | 6 | >95 (conversion) | General protocol |

| Benzylzinc bromide | 1-Bromo-4-nitrobenzene | Fe(acac)₃ (10), dppbz (10) | THF | 66°C | 16 | 85 | General protocol |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

This protocol describes the synthesis of the precursor to the organozinc reagent.

Workflow Diagram:

Caption: Workflow for the synthesis of 3,5-dimethoxybenzyl chloride.

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether (Et₂O), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3,5-dimethoxybenzyl alcohol (1.0 eq), a catalytic amount of pyridine (e.g., 0.05 eq), and anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Charge the addition funnel with thionyl chloride (1.1-1.5 eq) and add it dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Quench the reaction by carefully pouring the mixture into water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as a solid.

Protocol 2: In Situ Preparation of this compound and Palladium-Catalyzed Negishi Coupling

This one-pot protocol is adapted from general procedures for benzylzinc reagents and is highly recommended for its functional group tolerance and operational simplicity.

Workflow Diagram:

Caption: One-pot Negishi coupling workflow.

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Zinc dust

-

Lithium chloride (LiCl), anhydrous

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a pre-catalyst like PEPPSI-IPr)

-

Phosphine ligand (if not using a pre-catalyst, e.g., SPhos)

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5-2.0 eq) and anhydrous lithium chloride (1.0 eq).

-

Add anhydrous THF to the flask.

-

To the stirred suspension, add a solution of 3,5-dimethoxybenzyl chloride (1.0 eq) in anhydrous THF.

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

-

To the freshly prepared solution of this compound, add the aryl halide (0.8-1.0 eq) and the palladium catalyst (1-5 mol%).

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iron-Catalyzed Negishi Coupling

For a more sustainable and cost-effective approach, an iron catalyst can be employed.

Workflow Diagram:

Caption: Iron-catalyzed Negishi coupling workflow.

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Arylzinc reagent (prepared in situ from the corresponding aryl Grignard and ZnCl₂)

-

Iron(II) bromide (FeBr₂) or Iron(III) acetylacetonate (Fe(acac)₃)

-

Diphosphine ligand (e.g., 1,2-bis(diphenylphosphino)benzene, dppbz)

-

Tetrahydrofuran (THF), anhydrous

-

N-Methyl-2-pyrrolidone (NMP) or other additives may be required.

Procedure:

-

Prepare the arylzinc reagent in a separate flask or in situ by adding a solution of the aryl Grignard reagent to a solution of zinc chloride in THF.

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add the iron catalyst (e.g., FeBr₂) and the diphosphine ligand.

-

Add anhydrous THF and the prepared arylzinc reagent to the catalyst mixture.

-

To this stirred solution, add 3,5-dimethoxybenzyl chloride.

-

Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or GC-MS.

-

Workup the reaction as described in Protocol 2.

Conclusion

This compound is a versatile nucleophile for the synthesis of diarylmethanes via Negishi cross-coupling. The protocols outlined provide robust methods for its preparation and application, with options for both palladium and iron catalysis. These procedures are amenable to a range of substrates and offer a reliable pathway for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

References

- 1. Synthesis of functionalised diarylmethanes via a cobalt-catalysed cross-coupling of arylzinc species with benzyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3,5-Dimethoxybenzylzinc Chloride in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 3,5-dimethoxybenzylzinc chloride as a key reagent in carbon-carbon (C-C) bond formation, a cornerstone of modern synthetic organic chemistry. The focus is on the Negishi cross-coupling reaction, a powerful method for constructing complex molecular architectures, particularly unsymmetrical diarylmethanes, which are prevalent motifs in pharmaceuticals and biologically active compounds. This protocol outlines the in situ generation of this compound from its corresponding benzyl chloride and its subsequent palladium-catalyzed cross-coupling with aryl halides.

Introduction

Organozinc reagents are valuable intermediates in organic synthesis due to their high functional group tolerance and moderate reactivity.[1][2] Among the various C-C bond-forming reactions, the Negishi coupling, which employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide, has become a widely adopted strategy.[1][3] This method is particularly effective for the synthesis of diarylmethanes.

The 3,5-dimethoxybenzyl moiety is a common structural feature in natural products and medicinal chemistry. The ability to efficiently couple this group to various aromatic and heteroaromatic systems is therefore of significant interest. This application note details a reliable protocol for this transformation.

Reaction Principle

The overall transformation involves two key steps that are typically performed in a single reaction vessel (in situ):

-

Formation of the Organozinc Reagent: 3,5-Dimethoxybenzyl chloride reacts with activated zinc metal to form this compound.

-

Palladium-Catalyzed Cross-Coupling (Negishi Reaction): The generated organozinc reagent undergoes transmetalation with a palladium(0) catalyst, which has already undergone oxidative addition with an aryl halide. Subsequent reductive elimination yields the desired diarylmethane product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Experimental Protocols

Materials and Equipment

-

Reagents: 3,5-Dimethoxybenzyl alcohol, thionyl chloride, pyridine, diethyl ether, activated zinc dust, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), aryl halide, tetrahydrofuran (THF, anhydrous), and standard workup reagents.

-

Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stirrer, heating mantle, syringes, and standard glassware for organic synthesis.

Synthesis of 3,5-Dimethoxybenzyl Chloride

A procedure for the synthesis of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol has been reported with high yield.[4]

Procedure:

-

To a solution of 3,5-dimethoxybenzyl alcohol (1.0 eq) and a catalytic amount of pyridine (e.g., 0.05 eq) in diethyl ether, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride, which can often be used without further purification.

In Situ Protocol for Negishi Cross-Coupling

This protocol describes the one-pot formation of the organozinc reagent and its subsequent cross-coupling with an aryl halide.

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 eq) to a dry Schlenk flask containing anhydrous THF.

-

Add a solution of 3,5-dimethoxybenzyl chloride (1.2 eq) in anhydrous THF dropwise to the zinc suspension.

-

Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the organozinc reagent. The formation can be monitored by GC analysis of quenched aliquots.

-

In a separate Schlenk flask, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Transfer the supernatant of the freshly prepared this compound solution to the flask containing the aryl halide and catalyst via cannula.

-

Stir the reaction mixture at room temperature or heat to 50-65 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.

Data Presentation

The following table summarizes representative data for the Negishi cross-coupling of in situ generated benzylic zinc reagents with various aryl halides, based on analogous reactions found in the literature. Yields are indicative and may vary based on the specific substrates and precise reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | THF | 65 | 12 | ~85 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | THF | 25 | 8 | ~90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | THF | 65 | 16 | ~75 |

| 4 | 4-Chlorotoluene | Pd(dba)₂/SPhos (2) | Toluene | 80 | 24 | ~70 |

| 5 | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ (0.5) | Water | 25 | 6 | >90[5] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and coupling of this compound.

Catalytic Cycle of Negishi Coupling

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The protocol described provides a reliable and efficient method for the C-C bond formation using in situ generated this compound. This Negishi cross-coupling reaction is characterized by its mild conditions and tolerance to a variety of functional groups, making it a valuable tool in the synthesis of complex organic molecules for research, and drug discovery and development. The provided workflow and catalytic cycle diagrams offer a clear visual representation of the process, aiding in the practical application of this synthetic methodology.

References

- 1. Negishi Coupling [organic-chemistry.org]

- 2. Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-selectivity of 3,5-Dimethoxybenzylzinc Chloride in Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzylzinc chloride is a functionalized organozinc reagent that offers significant potential in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the ability to participate in various carbon-carbon bond-forming reactions, most notably Negishi cross-coupling. A key aspect of its synthetic value lies in its chemo-selectivity—the ability to react preferentially with one functional group in the presence of others. These application notes provide an overview of the expected chemo-selectivity of this compound based on established principles of organozinc chemistry and offer generalized protocols for its application.

Core Concepts: Understanding Chemo-selectivity

The reactivity of organozinc reagents like this compound is nuanced. They are more reactive than organoboron and organotin compounds but generally less reactive than organolithium and Grignard reagents. This moderate reactivity is the foundation of their chemo-selectivity. The presence of electron-donating methoxy groups on the benzene ring can subtly influence the nucleophilicity of the benzylic carbon.

The following diagram illustrates the general principle of a chemo-selective reaction involving this compound with a polyfunctionalized substrate.

Caption: Logical workflow of a chemo-selective cross-coupling reaction.

Application Note 1: Selective Cross-Coupling with Aryl and Vinyl Halides (Negishi Coupling)

The most prominent application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This reaction exhibits excellent chemo-selectivity, favoring reaction with C(sp²)-X bonds (where X is a halide or triflate) over many other functional groups.

Expected Reactivity Order of Halides: I > Br > OTf > Cl

Compatibility with Functional Groups: One of the significant advantages of organozinc reagents is their tolerance for a wide range of functional groups. This allows for the coupling of complex and highly functionalized molecules.

Illustrative Data on Functional Group Tolerance (Hypothetical)

| Functional Group Present on Substrate | Expected Reactivity with this compound |

| Ester | Low to negligible |

| Ketone | Low (can react under specific conditions) |

| Aldehyde | Moderate (potential for side reactions) |

| Amide | Very Low |

| Nitrile | Low |

| Nitro | Low |

Disclaimer: This table is based on the general reactivity of organozinc reagents and is for illustrative purposes. Specific reaction outcomes will depend on the precise conditions.

Experimental Protocol: General Procedure for Negishi Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl or vinyl halide.

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Activated Zinc dust

-

Lithium chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl or Vinyl Halide (e.g., Iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Workflow Diagram:

Caption: Experimental workflow for Negishi cross-coupling.

Procedure:

-

Preparation of this compound:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc dust (1.5 eq.) and anhydrous lithium chloride (1.5 eq.).

-

Add anhydrous THF via syringe.

-

Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 eq.) in anhydrous THF.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared solution of this compound, add the aryl or vinyl halide (1.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture to a temperature between room temperature and the reflux temperature of THF, depending on the reactivity of the halide.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Application Note 2: Chemo-selectivity in the Presence of Carbonyl Groups

While Negishi couplings are highly selective for C(sp²)-X bonds, the reactivity of this compound towards carbonyl groups is an important consideration, especially in uncatalyzed reactions or in substrates lacking a reactive halide.

General Reactivity Hierarchy of Carbonyls: Aldehydes > Ketones > Esters > Amides

This selectivity is primarily governed by the electrophilicity of the carbonyl carbon.

Reaction Pathway Diagram:

Caption: Chemo-selective addition to a dicarbonyl compound.

Illustrative Data on Chemo-selectivity with Carbonyls (Hypothetical)

| Substrate | Major Product | Minor Product/Unreacted |

| Keto-ester | Addition to Ketone | Ester remains intact |

| Aldehydo-ester | Addition to Aldehyde | Ester remains intact |

| Keto-amide | Addition to Ketone | Amide remains intact |

Disclaimer: This table is for illustrative purposes. Actual selectivity will be influenced by steric factors and reaction conditions.

Experimental Protocol: General Procedure for 1,2-Addition to a Carbonyl Group

This protocol provides a general method for the selective addition of this compound to an aldehyde in the presence of a less reactive carbonyl group (e.g., an ester).

Materials:

-

Pre-prepared solution of this compound in THF

-

Substrate containing both an aldehyde and an ester functional group

-

Anhydrous THF

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the dicarbonyl substrate (1.0 eq.) in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance selectivity.

-

Slowly add the solution of this compound (1.1 eq.) via syringe over a period of 30 minutes.

-

Stir the reaction at the low temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a valuable reagent for the selective formation of carbon-carbon bonds. Its moderate reactivity allows for a high degree of chemo-selectivity, particularly in Negishi cross-coupling reactions where a wide array of functional groups are tolerated. In reactions with polyfunctional molecules containing various carbonyl groups, it is expected to react preferentially with the most electrophilic center, typically an aldehyde. The provided protocols offer a starting point for the exploration of the synthetic utility of this versatile organozinc reagent. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the desired selectivity and yield.

Application Notes and Protocols for the Scale-up Synthesis of 3,5-Dimethoxybenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3,5-dimethoxybenzylzinc chloride, a valuable organozinc reagent in organic synthesis, particularly for carbon-carbon bond formation in the development of pharmaceutical intermediates. The protocol is presented in two main stages: the synthesis of the precursor 3,5-dimethoxybenzyl chloride and its subsequent conversion to the target organozinc reagent. This guide includes quantitative data summaries, detailed experimental procedures, and a visual representation of the workflow to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

Organozinc reagents are widely used in organic synthesis due to their high reactivity and functional group tolerance. This compound is a key building block for introducing the 3,5-dimethoxybenzyl moiety in the synthesis of complex organic molecules. The successful scale-up of its synthesis is crucial for ensuring a reliable supply for drug discovery and development programs.

The synthesis involves the preparation of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol, followed by the reaction with activated zinc to form the desired organozinc reagent. The activation of zinc metal is a critical step to ensure efficient and reproducible formation of the organozinc compound.[1] Various methods for zinc activation have been reported, including the use of activating agents like lithium chloride or employing highly reactive Rieke® Zinc.[1]

These protocols are designed to be scalable and provide a solid foundation for further process optimization and development.

Part 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

This section details the protocol for the synthesis of the precursor, 3,5-dimethoxybenzyl chloride, from 3,5-dimethoxybenzyl alcohol.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethoxybenzyl alcohol | [2] |

| Reagents | Thionyl chloride, Pyridine | [2] |

| Solvent | Diethyl ether | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12.5 hours | [2] |

| Product Yield | 97% | [2] |

| Product Purity | Sufficient for next step without further purification | [2] |

Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (250 mL).[2]

-

Reagent Addition: Cool the mixture in an ice bath. Charge the addition funnel with thionyl chloride (14.75 g, 125 mmol, 1.25 equiv.). Add the thionyl chloride dropwise to the reaction mixture over a period of 30 minutes.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.[2]

-

Work-up: Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).[2]

-

Washing: Combine the organic extracts and wash with water (2 x 200 mL) followed by brine (200 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

Product: The resulting product, 3,5-dimethoxybenzyl chloride, is an off-white solid (18.1 g, 97% yield) and can be used in the next step without further purification.[2]

Part 2: Scale-up Synthesis of this compound

This section provides an exemplary protocol for the scale-up synthesis of this compound from the prepared precursor and activated zinc. This protocol is based on general principles for the formation of organozinc reagents.

Quantitative Data Summary

| Parameter | Value (Exemplary) |

| Starting Material | 3,5-Dimethoxybenzyl chloride |

| Reagents | Activated Zinc powder, Lithium Chloride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 25-30 °C |

| Reaction Time | 4-6 hours |

| Estimated Product Yield | 80-90% |

| Product Analysis | Titration (e.g., with iodine) |

Experimental Protocol

-

Zinc Activation: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a suitable reactor with zinc powder (1.5-2.0 equivalents). Add a catalytic amount of an activating agent such as iodine or 1,2-dibromoethane and heat gently until the color of the iodine disappears or evolution of ethylene is observed. Alternatively, use commercially available activated zinc. A highly effective method involves the use of lithium chloride as an activating agent in THF.[1]

-

Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) to create a slurry. Add lithium chloride (1.0-1.2 equivalents).

-

Substrate Addition: Prepare a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred zinc slurry at a rate that maintains the internal temperature between 25-30 °C. An initial exotherm may be observed, and cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and quenching with a known amount of iodine, followed by titration of the unreacted iodine with a standard sodium thiosulfate solution. The reaction is typically complete within 4-6 hours.

-

Product Handling: Once the reaction is complete, allow the excess zinc to settle. The resulting solution of this compound in THF can be cannulated or filtered under an inert atmosphere for use in subsequent reactions. The concentration of the organozinc reagent should be determined by titration before use.

Experimental Workflow Diagram

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

-

Organozinc reagents can be pyrophoric and should be handled under an inert atmosphere.

-

Thionyl chloride is corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

The reaction for the formation of the organozinc reagent can be exothermic; ensure proper temperature control.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this important reagent for their synthetic needs. Further optimization of reaction conditions may be necessary depending on the specific scale and equipment available.

References

Application Notes and Protocols: Synthesis of Stilbene Derivatives using 3,5-Dimethoxybenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties. A prominent member of this family is resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol with antioxidant, anti-inflammatory, and potential anticancer properties.[1] The synthesis of novel stilbene analogues is a key area of research for the development of new therapeutic agents with improved efficacy and bioavailability.[2][3]

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp² and sp³ hybridized carbon atoms.[4][5] This reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. The use of 3,5-dimethoxybenzylzinc chloride as a key intermediate offers a strategic route to a variety of stilbene derivatives, including analogues of resveratrol. This document provides detailed application notes and protocols for the synthesis of stilbene derivatives via the Negishi coupling of this compound with various aryl halides.

Reaction Principle

The synthesis of stilbene derivatives using this compound via Negishi coupling is a two-step process:

-

Formation of the Organozinc Reagent: 3,5-Dimethoxybenzyl chloride is reacted with activated zinc metal to form this compound.

-

Palladium-Catalyzed Cross-Coupling: The in situ generated organozinc reagent is then coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand to yield the desired stilbene derivative.

The general reaction scheme is depicted below:

Caption: General workflow for the synthesis of stilbene derivatives.

Experimental Protocols

Protocol 1: Preparation of this compound

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for activation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 equivalents) to a dry Schlenk flask.

-

Activate the zinc dust by adding a crystal of iodine and gently heating with a heat gun until the iodine color disappears. Allow the flask to cool to room temperature.

-

Add anhydrous THF to the activated zinc dust.

-

Slowly add a solution of 3,5-dimethoxybenzyl chloride (1 equivalent) in anhydrous THF to the zinc suspension at room temperature with vigorous stirring.

-

The reaction is typically exothermic. Maintain the reaction temperature below 40 °C using a water bath if necessary.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc dust and a change in the appearance of the solution.

-

The resulting solution of this compound is used directly in the subsequent cross-coupling step without isolation.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling for Stilbene Synthesis

Materials:

-

Solution of this compound in THF (from Protocol 1)

-

Aryl halide (e.g., 4-bromophenol, 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)[6]

-

Anhydrous THF

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

Procedure:

-

In a separate dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1 equivalent), palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) in anhydrous THF.

-

To this mixture, add the freshly prepared solution of this compound (1.2-1.5 equivalents) via a cannula at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-